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Compound Name: Palmitoylisopropylamide

Cat. No.: B15574937 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Palmitoylisopropylamide (PIA) against

leading novel Fatty Acid Amide Hydrolase (FAAH) inhibitors. The inhibition of FAAH presents a

promising therapeutic avenue for a variety of disorders by augmenting the endocannabinoid

system.[1] This document summarizes key quantitative data, details experimental

methodologies for inhibitor evaluation, and visualizes relevant biological pathways and

workflows to aid in research and development decisions.

Quantitative Comparison of FAAH Inhibitors
The following table summarizes the inhibitory potency of Palmitoylisopropylamide (PIA) in

comparison to the well-characterized novel FAAH inhibitors, URB597 and PF-3845. It is

important to note that the presented values are derived from separate studies and should be

interpreted with consideration of potential variations in experimental conditions.
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Inhibitor Target IC50 / pI50
Mechanism of
Action

Selectivity

Palmitoylisoprop

ylamide (PIA)
FAAH pI50 = 4.89[2]

Mixed-type

inhibition[2]

Not extensively

characterized

URB597 FAAH IC50 = 4.6 nM[3]
Irreversible

(covalent)[4]

Active against

other serine

hydrolases

PF-3845 FAAH Ki = 230 nM[3]
Irreversible

(covalent)[5]

Highly selective

for FAAH[3]

PF-04457845 FAAH

IC50 = 7.2 nM

(human), 7.4 nM

(rat)

Irreversible

(covalent)

Highly selective

for FAAH

Signaling Pathway and Experimental Workflow
To understand the context of FAAH inhibition, the following diagrams illustrate the

endocannabinoid signaling pathway and a standard experimental workflow for assessing

inhibitor potency.
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Preparation

Assay Execution Data Analysis

Prepare Reagents:
- FAAH Enzyme

- Fluorogenic Substrate
- Assay Buffer

Plate Setup:
Add enzyme, inhibitor,

and buffer to 96-well plate

Prepare Inhibitors:
- Palmitoylisopropylamide

- Novel Inhibitors (e.g., URB597)
- Vehicle Control

Pre-incubate at 37°C Initiate reaction
by adding substrate

Measure fluorescence
kinetically

Plot % inhibition
vs. inhibitor concentration Calculate IC50/pI50 values

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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